Eupatoriopicrine: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential
Eupatoriopicrine: A Technical Guide to its Discovery, Natural Sources, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of eupatoriopicrine, a sesquiterpene lactone of significant interest to the scientific and drug development communities. We will delve into its discovery, explore its natural origins, detail methods for its isolation and characterization, and critically evaluate its multifaceted biological activities and therapeutic promise. This guide is designed for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compelling natural product.
Introduction to Eupatoriopicrine: A Promising Sesquiterpene Lactone
Eupatoriopicrine is a naturally occurring sesquiterpene lactone belonging to the germacranolide class. These compounds are characterized by a ten-membered carbocyclic ring and are predominantly found in plants of the Asteraceae family. The chemical structure of eupatoriopicrine, with its α-methylene-γ-lactone moiety, is a key determinant of its biological activity. This reactive functional group allows it to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating various cellular processes.
Discovery and Natural Provenance
The discovery of eupatoriopicrine is intrinsically linked to the phytochemical investigation of the genus Eupatorium. It was first identified as a major constituent of Eupatorium cannabinum , commonly known as hemp-agrimony.[1][2] This plant has a long history of use in traditional medicine for treating ailments such as fevers, colds, and liver diseases.[2]
Subsequent research has identified eupatoriopicrine in other species of the Eupatorium genus, highlighting a chemotaxonomic significance. Notable natural sources include:
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Eupatorium japonicum : This plant, used in traditional Vietnamese medicine, has been shown to contain significant amounts of eupatoriopicrine.[3][4]
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Eupatorium formosanum : A perennial herb found in Taiwan and Japan.[5][6]
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Eupatorium heterophyllum : An endemic species in China where some chemotypes are rich in eupatoriopicrine.[7]
The presence of eupatoriopicrine across different Eupatorium species underscores the importance of this genus as a primary source for this bioactive compound.
Physicochemical Properties and Structural Elucidation
The molecular formula of eupatoriopicrine is C₂₀H₂₆O₆, with a molecular weight of 362.4 g/mol .[8] Its structure has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][8]
Caption: Chemical structure of Eupatoriopicrine.
Biosynthesis of Eupatoriopicrine
The biosynthesis of eupatoriopicrine follows the general pathway for germacranolide-type sesquiterpene lactones, which originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form the germacrene A skeleton. A series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, leads to the formation of the characteristic lactone ring and other functional groups.
Caption: Generalized biosynthetic pathway of Eupatoriopicrine.
While the precise enzymatic steps for eupatoriopicrine are not fully elucidated, studies on related compounds like eupatolide suggest the involvement of specific cytochrome P450 enzymes, such as those from the CYP71 family, in the critical hydroxylation and lactonization steps.[5][9]
Experimental Protocols: Extraction, Isolation, and Purification
The isolation of eupatoriopicrine from its natural sources requires a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol provides a comprehensive workflow for obtaining high-purity eupatoriopicrine.
Extraction
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Plant Material Preparation : The aerial parts (leaves and stems) of the source plant (e.g., Eupatorium cannabinum or E. japonicum) are harvested, air-dried in the shade, and then ground into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction : The powdered plant material is macerated with methanol or ethanol at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.
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Eupatoriopicrine, being moderately polar, will predominantly partition into the dichloromethane or ethyl acetate fraction.
Chromatographic Purification
The enriched fraction is further purified using various chromatographic techniques.
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Column Chromatography : The active fraction is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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High-Performance Liquid Chromatography (HPLC) : Fractions containing eupatoriopicrine are pooled, concentrated, and further purified by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol.
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High-Speed Counter-Current Chromatography (HSCCC) : This technique has been successfully applied for the preparative separation of sesquiterpenoid lactones, including those from Eupatorium species.[7][10] A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is selected to achieve efficient separation and high purity of the target compound.
Caption: Experimental workflow for Eupatoriopicrine isolation.
Biological Activities and Mechanisms of Action
Eupatoriopicrine exhibits a range of promising biological activities, primarily attributed to its α-methylene-γ-lactone group, which can undergo Michael-type addition with nucleophilic groups in biological macromolecules.
Anti-inflammatory Activity
Eupatoriopicrine has demonstrated potent anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory pathways:
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Inhibition of Pro-inflammatory Cytokines : It significantly inhibits the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human neutrophils.[1]
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Suppression of MAP Kinase Signaling : Eupatoriopicrine has been shown to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) 1/2, which are crucial signaling molecules in the inflammatory response.[1]
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NF-κB Inhibition : While not explicitly detailed for eupatoriopicrine in the provided results, the inhibition of TNF-α and IL-8 production strongly suggests a potential inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[11][12][13]
Caption: Anti-inflammatory mechanism of Eupatoriopicrine.
Cytotoxic and Anti-cancer Activity
Eupatoriopicrine has shown significant cytotoxic activity against a variety of cancer cell lines. This has positioned it as a potential lead compound for the development of novel anti-cancer agents.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 1.22 ± 0.10 | [11] |
| HepG2 | Liver Cancer | 0.94 ± 0.12 | [11] |
| NTERA-2 | Embryonal Carcinoma | 0.88 ± 0.05 | [11] |
| FIO 26 | Fibrosarcoma | 1.5 (4.1 µM) | [12] |
The primary mechanism of its anti-cancer activity is the induction of apoptosis .[3] This programmed cell death is triggered through the intrinsic pathway, involving:
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Caspase Activation : Eupatoriopicrine induces the activation of caspases, which are key executioner proteins in the apoptotic cascade.[3]
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Modulation of Bcl-2 Family Proteins : It is likely that eupatoriopicrine modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c.
Caption: Proposed apoptotic pathway induced by Eupatoriopicrine.
Future Perspectives and Drug Development
Eupatoriopicrine's potent and diverse biological activities make it an attractive candidate for further drug development. Its anti-inflammatory properties could be harnessed for the treatment of chronic inflammatory diseases, while its cytotoxic effects show promise in oncology.
Future research should focus on:
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Lead Optimization : Medicinal chemistry approaches can be employed to synthesize analogues of eupatoriopicrine with improved potency, selectivity, and pharmacokinetic properties.
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In Vivo Efficacy : Further in vivo studies in relevant animal models are necessary to validate its therapeutic potential and establish its safety profile.
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Mechanism of Action Studies : A deeper understanding of its molecular targets and signaling pathways will be crucial for its rational development as a therapeutic agent.
Conclusion
Eupatoriopicrine is a sesquiterpene lactone with a rich history rooted in traditional medicine and a promising future in modern drug discovery. Its well-defined natural sources, established methods for isolation, and compelling biological activities provide a solid foundation for further investigation. For researchers and drug development professionals, eupatoriopicrine represents a valuable natural product scaffold with the potential to be developed into novel therapeutics for a range of diseases.
References
-
CHEMICAL CONSTITUENTS, PHARMACOLOGICAL AND THERAPEUTIC EFFECTS OF EUPATORIUM CANNABINUM-A REVIEW . ResearchGate. [Link]
-
chemical constituents, pharmacological and therapeutic effects of eupatorium cannabinum- a review . IAJPS. [Link]
-
Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells . Hindawi. [Link]
-
Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells . PubMed. [Link]
-
(PDF) Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells . ResearchGate. [Link]
-
Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases . ACS Publications. [Link]
-
Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography . MDPI. [Link]
-
Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography . ResearchGate. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... . ResearchGate. [Link]
-
Eupatoriopicrin | C20H26O6 | CID 5281461 . PubChem. [Link]
-
Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 . PubMed. [Link]
-
Enhanced Cytostatic Activity of the Sesquiterpene Lactone Eupatoriopicrin by Glutathione Depletion . PubMed. [Link]
-
Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions . PMC. [Link]
-
Eupatorium formosanum . PictureThis. [Link]
-
Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones . PMC. [Link]
-
Proposed pathway for sesquiterpene lactones biosynthesis in plants... . ResearchGate. [Link]
-
The Biosynthesis of Sesquiterpene Lactones in Chicory(Cichorium intybusL.) Roots . WUR eDepot. [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... . ResearchGate. [Link]
-
Eupatorium formosanum . Wikipedia. [Link]
-
Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 . ACS Chemical Biology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
